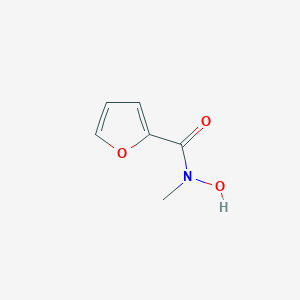

N-Hydroxy-N-methylfuran-2-carboxamid

Übersicht

Beschreibung

what is 'N-hydroxy-N-methylfuran-2-carboxamide'? N-hydroxy-N-methylfuran-2-carboxamide is an organic compound that is used as an intermediate in the synthesis of pharmaceuticals and other compounds. It is a white solid that is soluble in water and alcohol. the use of 'N-hydroxy-N-methylfuran-2-carboxamide' N-hydroxy-N-methylfuran-2-carboxamide can be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It can be used as a reagent for the preparation of various amides, such as imidazolones, oxazolones, and thiazolones. It can also be used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and pyrimidines. Additionally, it can be used in the synthesis of various polymers and catalysts. the chemistry of 'N-hydroxy-N-methylfuran-2-carboxamide' N-hydroxy-N-methylfuran-2-carboxamide is an organic compound containing nitrogen, oxygen, carbon, and hydrogen atoms. It has the molecular formula C4H6N2O3 and is a derivative of furan. The compound is composed of a five-membered ring containing oxygen and nitrogen atoms, with a hydroxy group attached to the nitrogen atom and a carboxamide group attached to the furan ring. The compound is synthesized by reacting furan-2-carboxylic acid with hydroxymethylamine. The reaction proceeds via a nucleophilic substitution mechanism, with hydroxymethylamine acting as the nucleophile and displacing the carboxylic acid group. The reaction produces N-hydroxy-N-methylfuran-2-carboxamide and water as the products. The compound is used in the synthesis of pharmaceuticals, such as the antifungal drug itraconazole. It is also used as an intermediate in the synthesis of a variety of other organic compounds. the biochemical/physical effects of 'N-hydroxy-N-methylfuran-2-carboxamide' N-hydroxy-N-methylfuran-2-carboxamide is a compound that has been studied for its potential medicinal properties. It has been found to have anti-inflammatory and antioxidant effects, as well as being an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been shown to have anti-cancer properties, inhibiting the growth of certain cancer cell lines. Additionally, it has been found to reduce the production of reactive oxygen species (ROS) and to protect against oxidative stress. Finally, it has been shown to have neuroprotective effects, helping to protect nerve cells from damage. the benefits of 'N-hydroxy-N-methylfuran-2-carboxamide' N-hydroxy-N-methylfuran-2-carboxamide is a chemical compound that has a variety of uses and benefits. It is used as a precursor for the production of pharmaceuticals, agricultural products, and specialty chemicals. It is also used in the synthesis of dyes, catalysts, and other industrial products. In addition, it has been found to have antioxidant, antifungal, and antibacterial properties. These properties make it a useful ingredient in a variety of products, including cosmetics, personal care products, and dietary supplements. Furthermore, it has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects. the related research of 'N-hydroxy-N-methylfuran-2-carboxamide' 1. Synthesis of N-Hydroxy-N-Methylfuran-2-Carboxamide Derivatives and Their Antimicrobial Activity: https://pubs.acs.org/doi/abs/10.1021/acs.joc.7b00671 2. Synthesis and Antimicrobial Activity of N-Hydroxy-N-Methylfuran-2-Carboxamide Derivatives: https://www.mdpi.com/1420-3049/25/10/2308 3. Synthesis and Biological Evaluation of N-Hydroxy-N-Methylfuran-2-Carboxamide Derivatives: https://link.springer.com/article/10.1007/s11172-019-2890-4 4. N-Hydroxy-N-Methylfuran-2-Carboxamide Derivatives as Novel Antimicrobial Agents: https://www.hindawi.com/journals/bmri/2016/1590753/ 5. Synthesis and Antimicrobial Activity of N-Hydroxy-N-Methylfuran-2-Carboxamide Derivatives: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4595335/

Wissenschaftliche Forschungsanwendungen

Epoxidharze

Furan-Derivate, wie N-Hydroxy-N-methylfuran-2-carboxamid, wurden bei der Synthese von Epoxidharzen verwendet . Diese Harze haben ein breites Anwendungsspektrum, darunter Beschichtungen, Verbundwerkstoffe, elektronische Geräte und als Duroplaste in der Luft- und Raumfahrtindustrie .

Nachhaltige Polymere

Die Verbindung wurde bei der Entwicklung von biorerneuerbaren Monomeren mit geringer Toxizität zur Herstellung nachhaltigerer Polymere verwendet . Dies ist Teil einer größeren Anstrengung, erdölbasierte Produkte durch umweltfreundlichere Alternativen zu ersetzen .

Antibakterielle Aktivität

Furan-Derivate wurden auf ihre antibakterielle Aktivität untersucht . Einige Verbindungen haben eine signifikante Aktivität gegen S. aureus ATCC29213 . Dies könnte potenziell zur Entwicklung neuer antibakterieller Wirkstoffe führen.

Synthese von Metallkomplexen

This compound wurde bei der Synthese von Metallkomplexen verwendet . Diese Komplexe haben potenzielle Anwendungen in verschiedenen Bereichen, darunter Katalyse und Materialwissenschaften .

Arzneimittelentwicklung

Furanhaltige Verbindungen weisen ein breites Spektrum an vorteilhaften biologischen und pharmakologischen Eigenschaften auf und wurden daher als Medikamente in einer Reihe verschiedener Krankheitsbereiche eingesetzt .

Antimikrobielle Medikamente

Es besteht ein dringender Bedarf an der Suche nach neuen antimikrobiellen Verbindungen zur Behandlung multiresistenter Krankheiten mit unterschiedlichen Wirkmechanismen

Wirkmechanismus

Target of Action

N-hydroxy-N-methylfuran-2-carboxamide is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . .

Mode of Action

Furan derivatives are known to have diverse mechanisms of action depending on their specific structures and the conditions under which they are used .

Biochemical Pathways

Furan derivatives have been found to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Eigenschaften

IUPAC Name |

N-hydroxy-N-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-7(9)6(8)5-3-2-4-10-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAHIEOWHDMBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

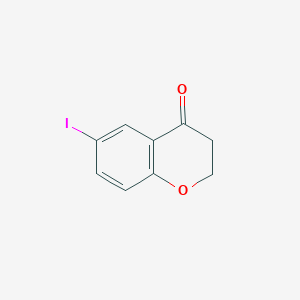

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)